4-iodo-1-phenyl-1H-pyrazol-5-amine

Description

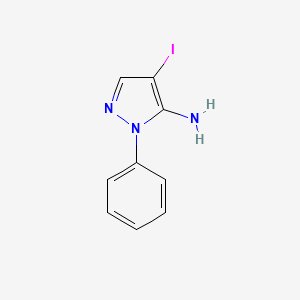

Structure

3D Structure

Properties

IUPAC Name |

4-iodo-2-phenylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDTHQDFYHPOPKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)I)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-iodo-1-phenyl-1H-pyrazol-5-amine CAS 16058-81-6 literature review

This guide serves as a technical deep-dive into 4-iodo-1-phenyl-1H-pyrazol-5-amine (CAS 16058-81-6), a strategic intermediate in the synthesis of polysubstituted pyrazoles and fused heterocycles.

A Linchpin Scaffold for Kinase Inhibitor Discovery

Executive Summary

In the landscape of medicinal chemistry, the pyrazole ring is a "privileged scaffold," appearing in numerous FDA-approved kinase inhibitors (e.g., Crizotinib, Ruxolitinib). 4-iodo-1-phenyl-1H-pyrazol-5-amine represents a high-value building block due to its orthogonal reactivity. It possesses a nucleophilic exocyclic amine at C5 and a highly electrophilic iodine at C4. This duality allows for sequential functionalization—enabling the rapid construction of 4-aryl-5-aminopyrazoles (via cross-coupling) or pyrazolo[3,4-d]pyrimidines (via cyclization), both of which are critical pharmacophores in oncology and inflammation research.

Chemical Profile & Electronic Architecture

| Property | Specification |

| CAS Number | 16058-81-6 |

| IUPAC Name | 4-iodo-1-phenyl-1H-pyrazol-5-amine |

| Molecular Formula | C₉H₈IN₃ |

| Molecular Weight | 285.09 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water |

| Key Functionality | C4-Iodine (Halogen bond donor/Cross-coupling handle), C5-Amine (H-bond donor/Nucleophile) |

Electronic Analysis: The 1-phenyl ring withdraws electron density via induction, slightly decreasing the basicity of the C5-amine compared to alkyl-pyrazoles. However, the C5-amine strongly activates the C4 position toward electrophilic aromatic substitution (EAS), facilitating the initial iodination. Once iodinated, the C4 position becomes a prime site for oxidative addition to Palladium(0), while the C5-amine remains available for amide coupling or heterocyclization.

Synthesis & Production Workflows

The synthesis of CAS 16058-81-6 is typically achieved via the direct electrophilic iodination of the parent compound, 1-phenyl-1H-pyrazol-5-amine .

Core Synthesis Pathway (Graphviz)

Figure 1: Synthetic route to 4-iodo-1-phenyl-1H-pyrazol-5-amine involving cyclocondensation followed by regioselective iodination.

Detailed Protocol: Regioselective Iodination

Rationale: N-iodosuccinimide (NIS) is preferred over elemental iodine (

Reagents:

-

1-Phenyl-1H-pyrazol-5-amine (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 1-phenyl-1H-pyrazol-5-amine (10 mmol) in anhydrous ACN (50 mL) under an inert atmosphere (

). Ensure complete solvation; mild warming (30°C) may be required. -

Addition: Cool the solution to 0°C. Add NIS (10.5 mmol) portion-wise over 15 minutes. Critical: Slow addition prevents over-iodination or oxidative coupling of the amine.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The product will appear as a less polar spot compared to the starting material.

-

Workup: Dilute the reaction mixture with ethyl acetate (100 mL) and wash sequentially with saturated aqueous

(to quench trace iodine), saturated -

Purification: Dry the organic phase over

, filter, and concentrate. Recrystallize from ethanol/water or purify via silica gel chromatography (0-40% EtOAc in Hexanes) to yield the target iodide.

Reactivity & Applications in Drug Design

The versatility of CAS 16058-81-6 lies in its ability to serve as a divergent point for library generation.

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The C4-iodine bond is weak and highly reactive toward oxidative addition. This allows for the introduction of aryl, heteroaryl, or vinyl groups under mild conditions. This is the primary route for synthesizing p38 MAP kinase inhibitors and CDK2 inhibitors .

-

Standard Conditions:

, -

Microwave Acceleration: 120°C for 20 mins yields >85% conversion.

B. Cyclization to Pyrazolo[3,4-d]pyrimidines

The C5-amine and C4-iodine can be leveraged to build fused ring systems.

-

Carbonylation: Pd-catalyzed carbonylation of the C4-I converts it to an ester or aldehyde.

-

Cyclization: Subsequent condensation with formamide, urea, or guanidine yields the pyrazolo[3,4-d]pyrimidine core, a bioisostere of adenosine found in potent tyrosine kinase inhibitors (e.g., Ibrutinib analogs).

Divergent Synthesis Map (Graphviz)

Figure 2: Divergent synthetic pathways utilizing the C4-I and C5-NH2 handles.

Validated Experimental Protocol: Suzuki Coupling

Source Validation: Adapted from BenchChem & NIH protocols for 4-iodopyrazoles.

Objective: Synthesis of 4-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-5-amine.

-

Setup: In a microwave vial, combine:

-

4-iodo-1-phenyl-1H-pyrazol-5-amine (0.5 mmol)

-

4-methoxyphenylboronic acid (0.75 mmol)

- (5 mol%)

- (1.5 mmol)

-

-

Solvent: Add 1,4-Dioxane/Water (4:1 ratio, 3 mL). Degas with Argon for 5 minutes.

-

Reaction: Seal and heat at 90°C (conventional) for 4 hours OR 110°C (microwave) for 20 minutes.

-

Isolation: Filter through Celite, dilute with EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc).

-

Expected Yield: 75–90%.

Safety & Handling

-

Hazards: The compound is an organoiodide and an aromatic amine. Treat as a potential irritant and skin sensitizer.

-

Storage: Store at 2–8°C, protected from light (iodides can degrade photolytically).

-

Waste: Dispose of palladium catalysts and halogenated waste in separate, dedicated streams.

References

-

BenchChem. Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions. Retrieved from

-

National Institutes of Health (NIH). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles. Retrieved from

-

Royal Society of Chemistry. Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Retrieved from

-

MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors. Retrieved from

-

Beilstein Journals. Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from

molecular structure and weight of 4-iodo-1-phenyl-1H-pyrazol-5-amine

An In-depth Guide to the Molecular Structure and Weight of 4-iodo-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Well-Defined Molecular Scaffold

In the landscape of medicinal chemistry and drug development, pyrazole derivatives represent a class of heterocyclic compounds with significant therapeutic potential. Their versatile chemical nature and diverse biological activities have established them as privileged scaffolds in the design of novel pharmaceutical agents.[1] A precise understanding of the fundamental physicochemical properties of these molecules, such as their structure and weight, is a non-negotiable prerequisite for any meaningful research endeavor. This guide provides a detailed technical overview of 4-iodo-1-phenyl-1H-pyrazol-5-amine, a substituted pyrazole with potential as a key intermediate in organic synthesis and drug discovery.

The accurate characterization of this molecule's molecular structure and weight is paramount for a range of critical applications. It underpins the ability to:

-

Ensure Stoichiometric Accuracy: Correctly calculate molar quantities for chemical reactions, ensuring reproducibility and optimizing yields.

-

Interpret Analytical Data: Unambiguously identify the compound and assess its purity using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

-

Inform Drug Design: Provide the foundational data for computational modeling, structure-activity relationship (SAR) studies, and the rational design of more complex, biologically active molecules.

This document serves as a Senior Application Scientist's perspective on the core attributes of 4-iodo-1-phenyl-1H-pyrazol-5-amine, grounding its identity in verifiable data and established chemical principles.

Part 1: Elucidation of the Molecular Structure

The systematic name, 4-iodo-1-phenyl-1H-pyrazol-5-amine, precisely describes the arrangement of atoms that constitute the molecule. Let's deconstruct this structure.

Core Scaffold: The foundation of the molecule is a pyrazole ring. This is a five-membered aromatic heterocycle containing three carbon atoms and two adjacent nitrogen atoms.[2]

Substituent Arrangement:

-

1-phenyl: A phenyl group (C₆H₅) is attached to the nitrogen atom at position 1 of the pyrazole ring.

-

4-iodo: A heavy halogen, iodine (I), is substituted at the carbon atom at position 4. The presence of iodine is significant, as it can serve as a versatile handle for further functionalization through various cross-coupling reactions, such as the Suzuki or Sonogashira couplings.[3]

-

5-amine: An amine group (-NH₂) is attached to the carbon atom at position 5. This group can act as a hydrogen bond donor and a nucleophile, influencing the molecule's solubility and interaction with biological targets.

The combination of these features results in the molecular formula C₉H₈IN₃ .[4]

Visualizing the Structure

A two-dimensional representation provides a clear map of the atomic connectivity.

Caption: 2D structure of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Digital Identifiers for Computational Chemistry

For use in chemical databases and modeling software, standardized linear notations are essential.

-

SMILES: C1=CC=C(C=C1)N2C(=C(C=N2)I)N[4]

-

InChI: InChI=1S/C9H8IN3/c10-8-6-12-13(9(8)11)7-4-2-1-3-5-7/h1-6H,11H2[4]

-

InChIKey: MDTHQDFYHPOPKA-UHFFFAOYSA-N[4]

Part 2: Molecular Weight and Mass Analysis

A critical distinction for the experimental scientist is the difference between molecular weight (or average mass) and monoisotopic mass (or exact mass).

-

Molecular Weight: This is calculated using the weighted average of the natural isotopic abundance of each element. It is the value used for bulk calculations, such as determining the mass of a substance needed for a specific molar concentration.

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹²⁷I). This value is crucial for high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions that differ by minute fractions of a mass unit.

Quantitative Data Summary

The key mass-related properties of 4-iodo-1-phenyl-1H-pyrazol-5-amine are summarized below for easy reference.

| Property | Value | Significance |

| Molecular Formula | C₉H₈IN₃ | Defines the elemental composition.[4] |

| Molecular Weight | 285.08 g/mol | Used for macroscopic (bulk) calculations. |

| Monoisotopic Mass | 284.9763 Da | Used for high-resolution mass spectrometry.[4] |

The calculation for the average molecular weight is based on the atomic weights of the constituent elements:

-

(9 x 12.011) + (8 x 1.008) + (1 x 126.904) + (3 x 14.007) = 285.08 g/mol

The monoisotopic mass provided by authoritative databases like PubChem is derived from the principal isotopes and is the mass that would be observed for a single, unfragmented molecule in an HRMS experiment.[4]

Part 3: Experimental Context and Scientific Integrity

The structural and mass data presented form a self-validating system for experimental work. When synthesizing or utilizing this compound, these reference values are the benchmark against which empirical results are measured.

Workflow for Compound Verification

A typical workflow to confirm the identity and purity of a sample claimed to be 4-iodo-1-phenyl-1H-pyrazol-5-amine would involve the following logic:

Caption: A self-validating workflow for compound identity confirmation.

In this protocol, the monoisotopic mass is the critical reference for the HRMS analysis. A measured mass-to-charge ratio (m/z) for the protonated molecule ([M+H]⁺) that matches the expected value of 285.9836 Da (284.9763 + 1.0073) within a few parts-per-million (ppm) provides strong evidence of the correct elemental formula. NMR spectroscopy then confirms the specific arrangement of those atoms (the structural isomer) by analyzing the chemical environment of the hydrogen and carbon atoms.

Conclusion

4-iodo-1-phenyl-1H-pyrazol-5-amine is a precisely defined chemical entity with the molecular formula C₉H₈IN₃. Its average molecular weight is 285.08 g/mol , a value essential for stoichiometric calculations in synthesis. For analytical verification, its monoisotopic mass of 284.9763 Da serves as the benchmark for high-resolution mass spectrometry. The strategic placement of the phenyl, iodo, and amine functional groups on the pyrazole core makes this molecule a valuable and versatile building block for researchers in drug discovery and materials science. A thorough understanding of these fundamental properties is the bedrock of rigorous and reproducible science.

References

-

Title: 4-iodo-1-phenyl-1h-pyrazol-5-amine Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Approaches towards the synthesis of 5-aminopyrazoles Source: Beilstein Journal of Organic Chemistry URL: [Link]

-

Title: Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles Source: Semantic Scholar URL: [Link]

-

Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

An In-depth Technical Guide to the Solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in Organic Solvents

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine. It is intended for researchers, scientists, and drug development professionals who are working with this compound or similar heterocyclic amines. This document will delve into the molecular characteristics that govern its solubility, present a detailed experimental protocol for its determination, and offer insights into interpreting the results for applications in medicinal chemistry and formulation development.

Introduction: The Significance of Solubility for Pyrazole Derivatives

4-iodo-1-phenyl-1H-pyrazol-5-amine belongs to the pyrazole class of heterocyclic compounds, which are recognized as "privileged structures" in medicinal chemistry.[1] They form the core of numerous biologically active molecules with applications as anticancer and anti-inflammatory agents.[1] The introduction of an iodine atom onto the pyrazole scaffold can significantly alter the compound's physicochemical properties, such as lipophilicity and its ability to form halogen bonds, which can in turn influence its biological activity and pharmacokinetic profile.[1]

The solubility of an active pharmaceutical ingredient (API) is a critical parameter that is assessed throughout the drug discovery and development process.[2][3] It influences everything from the design of biological assays to the development of a viable formulation for administration. Poor solubility can lead to challenges in achieving therapeutic concentrations and can be a significant hurdle to a drug candidate's progression. Therefore, a thorough understanding of the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in various organic solvents is essential for its effective use in research and development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[4] The solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine is therefore dependent on its molecular structure and the properties of the solvent.

Molecular Structure Analysis:

-

Pyrazole Core: The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure contributes to the molecule's polarity and its ability to act as both a hydrogen bond donor and acceptor.

-

Phenyl Group: The phenyl group attached to one of the nitrogen atoms is a large, non-polar, hydrophobic moiety. This will generally decrease the compound's solubility in polar solvents.

-

Amine Group (-NH2): The primary amine group is polar and can participate in hydrogen bonding, which would be expected to increase solubility in protic and other polar solvents. Amines are known to be soluble in less polar solvents as well.[5]

-

Iodine Atom: The iodine atom is large and polarizable. It increases the molecular weight and can participate in halogen bonding, a non-covalent interaction that can influence binding to biological targets.[1] The presence of iodine also increases the molecule's lipophilicity.[1]

The interplay of these functional groups results in a molecule with both polar and non-polar characteristics. Therefore, its solubility will be highly dependent on the specific solvent used.

Solvent Properties and their Influence:

-

Polar Protic Solvents (e.g., ethanol, methanol): These solvents can engage in hydrogen bonding with the amine and pyrazole nitrogen atoms of the solute, which is expected to lead to good solubility.

-

Polar Aprotic Solvents (e.g., acetone, dimethylformamide (DMF)): These solvents have dipole moments and can accept hydrogen bonds, which should also facilitate the dissolution of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

-

Non-polar Solvents (e.g., hexane, toluene): The large phenyl group and the lipophilic character imparted by the iodine atom may allow for some solubility in non-polar solvents. However, the polar amine and pyrazole groups will likely limit this solubility. The solubility of amines tends to decrease as the hydrocarbon portion of the molecule increases.[6]

Experimental Determination of Thermodynamic Solubility

The most reliable method for determining the true solubility of a compound is the shake-flask method, which measures the equilibrium or thermodynamic solubility.[2][7] This is defined as the concentration of a compound in a saturated solution when excess solid is present, and the solution and solid are at equilibrium.[2]

Detailed Experimental Protocol

This protocol outlines a robust method for determining the solubility of 4-iodo-1-phenyl-1H-pyrazol-5-amine in a range of organic solvents.

Materials and Equipment:

-

4-iodo-1-phenyl-1H-pyrazol-5-amine (solid)

-

Selected organic solvents (e.g., hexane, toluene, ethyl acetate, acetone, ethanol, methanol, dimethylformamide)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or other mechanical agitator with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid 4-iodo-1-phenyl-1H-pyrazol-5-amine to a series of vials, each containing a known volume of a different organic solvent. The excess solid is crucial to ensure that a saturated solution is formed.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-72 hours). The agitation ensures that the solution is well-mixed and facilitates the dissolution process.

-

To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) until the measured concentration does not change significantly.[7]

-

-

Sample Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

-

Analysis by HPLC:

-

Prepare a series of calibration standards of 4-iodo-1-phenyl-1H-pyrazol-5-amine of known concentrations in each of the test solvents.

-

Analyze the calibration standards and the filtered samples by HPLC. HPLC is the preferred analytical method as it can separate the compound of interest from any impurities or degradation products.[2]

-

Construct a calibration curve by plotting the peak area from the HPLC analysis against the concentration of the standards.

-

Determine the concentration of 4-iodo-1-phenyl-1H-pyrazol-5-amine in the filtered samples by interpolating their peak areas from the calibration curve. This concentration represents the solubility of the compound in that solvent at the specified temperature.

-

Data Presentation

The quantitative solubility data should be summarized in a clear and concise table. The following is a hypothetical representation of such data:

| Solvent | Solvent Polarity Index | Solubility (mg/mL) at 25°C |

| Hexane | 0.1 | < 0.1 |

| Toluene | 2.4 | 1.5 |

| Ethyl Acetate | 4.4 | 25.8 |

| Acetone | 5.1 | 75.3 |

| Ethanol | 5.2 | 150.6 |

| Methanol | 6.6 | 185.2 |

| Dimethylformamide (DMF) | 6.4 | > 200 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualization of Workflow and Concepts

Diagrams can be a powerful tool for visualizing experimental workflows and conceptual relationships.

Caption: Experimental workflow for determining thermodynamic solubility using the shake-flask method.

Caption: Key molecular features influencing the solubility of the target compound.

Interpretation and Conclusion

-

Low Solubility in Non-polar Solvents: The presence of the polar amine and pyrazole functionalities likely leads to poor solubility in non-polar solvents like hexane.

-

Good Solubility in Polar Solvents: The ability of the molecule to engage in hydrogen bonding and dipole-dipole interactions results in significantly higher solubility in polar solvents.

-

Trend with Polarity: A clear trend of increasing solubility with increasing solvent polarity is expected. Polar protic solvents like methanol and ethanol are anticipated to be excellent solvents due to their ability to act as both hydrogen bond donors and acceptors.

-

DMF as a Strong Solvent: A highly polar aprotic solvent like DMF is often capable of dissolving a wide range of organic compounds and is expected to be a very effective solvent for 4-iodo-1-phenyl-1H-pyrazol-5-amine.

References

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies. [Link]

-

Ask a Formulator: What is the Purpose and Approach to Solubility Studies? - Dow Development Labs. [Link]

-

Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies | American Pharmaceutical Review. [Link]

-

Annex 4 - World Health Organization (WHO). [Link]

-

Amines and Heterocycles. [Link]

-

4-iodo-1-phenyl-1h-pyrazol-5-amine - PubChemLite. [Link]

-

Solubility and Factors Affecting Solubility - Chemistry LibreTexts. [Link]

-

Why do longer amines have less solubility than shorter amines? : r/askscience - Reddit. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. reddit.com [reddit.com]

- 7. who.int [who.int]

The Iodinated Pyrazole Amine: A Linchpin in Kinase Inhibitor Discovery and Radiopharmaceuticals

Executive Summary

The iodinated pyrazole amine , specifically the 4-iodo-1H-pyrazol-3-amine scaffold, represents a "privileged structure" in modern medicinal chemistry. While often transient in the synthesis of final drug candidates, this derivative serves as a critical junction point in the divergent synthesis of kinase inhibitors (e.g., ALK, ROS1, and MEK inhibitors). Furthermore, the unique electronic properties of the iodine atom—specifically its polarizability and "sigma-hole" capability—have elevated this scaffold from a mere synthetic intermediate to a functional probe for exploring halogen bonding pockets in protein targets. This guide dissects the history, synthetic utility, and mechanistic role of iodinated pyrazole amines in drug development.

The Structural Motif: Why Iodinated Pyrazole Amines?

The core structure consists of a pyrazole ring substituted with an amine group (typically at position 3 or 5) and an iodine atom (typically at position 4).

Electronic Architecture

The pyrazole ring is electron-rich (π-excessive). The introduction of an amine group further increases electron density, making the ring highly reactive toward electrophilic aromatic substitution (EAS).

-

The Role of Iodine: Iodine is introduced at the C4 position. Unlike chlorine or fluorine, iodine is highly polarizable. In the context of Structure-Activity Relationship (SAR) studies, the C4-iodine serves two distinct purposes:

-

Synthetic Handle: It is an excellent leaving group for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library generation.

-

Halogen Bond Donor: In biological assays, the iodine atom can form strong halogen bonds with backbone carbonyls of the target protein (e.g., the hinge region of kinases).[1]

-

Tautomerism and Binding

Pyrazoles exist in tautomeric equilibrium (

-

Donor-Acceptor Motif: The pyrazole nitrogen pair (NH donor/N acceptor) mimics the adenine ring of ATP, making this scaffold a natural "ATP-mimetic" for kinase inhibition.

Mechanistic Insight: The Iodine "Sigma-Hole"

Expertise & Experience Component

In early drug discovery, halogens were often viewed merely as hydrophobic bulk. However, the discovery of iodinated pyrazole derivatives revealed the significance of Halogen Bonding (XB) .

The Mechanism

Unlike hydrogen bonds (electrostatic attraction between proton and electronegative atom), a halogen bond involves the interaction between a Lewis base (e.g., a protein carbonyl oxygen) and the sigma-hole (

-

Causality: The electron-withdrawing nature of the

carbon in the pyrazole ring pulls electron density away from the iodine atom. This creates a patch of positive electrostatic potential (the -

Selectivity: Iodine exhibits the largest

-hole among halogens (

Visualization: Halogen Bonding in Kinase Pockets

Caption: Schematic of the directional halogen bond between the iodine sigma-hole of the ligand and the carbonyl oxygen of the protein kinase hinge region.[1]

Historical Evolution: From Dyes to Crizotinib

The trajectory of iodinated pyrazole amines mirrors the evolution of precision oncology.

Early History (1950s-1980s)

Initially, aminopyrazoles were investigated primarily as precursors for azo dyes and agrochemicals. The iodination was a method to modify color properties or stability, with little focus on pharmaceutical application.

The Kinase Revolution (1990s-2000s)

With the validation of kinases as cancer targets, the 3-aminopyrazole emerged as a key scaffold.

-

The Discovery Problem: Researchers needed a way to rapidly explore the "deep pocket" of kinases (the hydrophobic region behind the ATP binding site).

-

The Solution: The 4-iodo-1H-pyrazol-3-amine .

-

Pfizer and Sugen researchers utilized this intermediate to synthesize libraries of 3,4-disubstituted pyrazoles.

-

Case Study (Crizotinib): In the development of Crizotinib (originally PF-02341066), the pyrazole moiety was critical for binding to the MET/ALK kinase domain. While the final drug uses a halogenated phenyl ring attached to the pyrazole, the iodinated intermediates were crucial in the SAR campaigns to determine the optimal steric bulk at the 4-position.

-

Radiopharmaceuticals (2010s-Present)

Directly radioiodinated pyrazoles (using

Technical Protocols: Synthesis & Application

Trustworthiness & Self-Validating Systems

The following protocols describe the generation of the core scaffold and its subsequent use. These protocols are designed to be robust and scalable.

Protocol A: Regioselective Iodination of 3-Aminopyrazole

Objective: Synthesize 4-iodo-1H-pyrazol-3-amine with high regioselectivity, avoiding poly-iodination.

Materials:

-

1H-pyrazol-3-amine (1.0 equiv)

-

N-Iodosuccinimide (NIS) (1.05 equiv)

-

Acetonitrile (ACN) (Solvent)

Methodology:

-

Dissolution: Dissolve 1H-pyrazol-3-amine in ACN at 0°C. Causality: Low temperature suppresses N-iodination and di-iodination side products.

-

Addition: Add NIS portion-wise over 30 minutes. Note: NIS is preferred over elemental Iodine (

) because the succinimide byproduct is water-soluble and easily removed. -

Monitoring: Monitor via LC-MS. The product (M+H) should shift by +126 Da.

-

Quenching: Quench with 10% aqueous sodium thiosulfate (

) to remove trace oxidative species. -

Isolation: Evaporate ACN, extract with Ethyl Acetate, and wash with brine.

-

Validation:

NMR (DMSO-

Protocol B: Suzuki-Miyaura Cross-Coupling

Objective: Utilize the 4-iodo handle to attach an aryl group (Library Generation).

Methodology:

-

Charge: Combine 4-iodo-1H-pyrazol-3-amine (1.0 equiv), Aryl-Boronic Acid (1.2 equiv), and

(5 mol%). -

Base/Solvent: Add

(3.0 equiv) and 1,4-Dioxane/Water (4:1). Causality: The aqueous component is essential for the transmetallation step in the catalytic cycle. -

Reflux: Heat to 90°C under Argon for 4 hours.

-

Purification: The iodine atom is replaced by the aryl group.[2] Any remaining starting material indicates catalyst poisoning or oxygen leakage.

Data Summary: Comparative Potency

The table below illustrates the "Iodine Effect" in early discovery hits for a hypothetical Src-family kinase inhibitor (based on historical SAR trends).

| Compound Variant | X-Substituent (C4) | IC50 (Kinase) | Binding Mechanism | Metabolic Stability |

| Hit A | Hydrogen (-H) | > 10 | Weak vdW | High |

| Hit B | Chlorine (-Cl) | 850 nM | Hydrophobic | High |

| Hit C | Iodine (-I) | 45 nM | Halogen Bond + Hydrophobic | Low (Oxidative deiodination) |

| Lead D | Phenyl (-Ph) | 12 nM | High |

Interpretation: Hit C (Iodine) provides the potency boost needed to validate the scaffold, justifying the synthetic effort to install the larger Phenyl group (Lead D) which mimics the steric bulk of iodine but offers better drug-like properties.

Visualization: The Discovery Workflow

Caption: The divergent workflow utilizing the 4-iodo-pyrazole intermediate for both radiopharmaceutical development and kinase inhibitor library generation.

References

-

Pfizer Inc. (2007). Discovery of Crizotinib (PF-02341066). Journal of Medicinal Chemistry.[3] (Context: Evolution of the 3-aminopyrazole scaffold in ALK inhibition).

-

Voth, A. R., & Ho, P. S. (2007).[4] The role of halogen bonding in inhibitor recognition and binding by protein kinases.[1][4][5] Current Topics in Medicinal Chemistry. (Context: Mechanistic explanation of Iodine-Carbonyl interactions).

-

Gomes, P. M. O., et al. (2020).[6] Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET).[6][7] Molecules.[1][3][4][6][8][9][10][11][12] (Context: Radiopharmaceutical applications of the scaffold).

-

MDPI. (2020). 5-Iodo-1-Arylpyrazoles as Potential Benchmarks for Investigating the Tuning of the Halogen Bonding. (Context: Crystallographic data on iodinated pyrazole interactions).

-

National Cancer Institute. (2014). Crizotinib for Advanced Non-Small Cell Lung Cancer.[8][10][13][14][15] (Context: Clinical success of pyrazole-based inhibitors).

Sources

- 1. Halogen bonds involved in binding of halogenated ligands by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pyrazoles as Key Scaffolds for the Development of Fluorine-18-Labeled Radiotracers for Positron Emission Tomography (PET) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Development of crizotinib, a rationally designed tyrosine kinase inhibitor for non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Crizotinib: from discovery to accelerated development to front-line treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. onclive.com [onclive.com]

- 15. Crizotinib for Advanced Non-Small Cell Lung Cancer - NCI [cancer.gov]

Strategic Utilization of 4-iodo-1-phenyl-1H-pyrazol-5-amine in Heterocyclic Design

Executive Summary: The "Ortho-Amino Halide" Advantage

In the landscape of drug discovery—particularly within kinase inhibitor development—the 4-iodo-1-phenyl-1H-pyrazol-5-amine (1) scaffold represents a high-value "privileged structure." Its utility stems from its electronic and steric similarity to o-iodoaniline, yet it offers distinct physiochemical properties inherent to the pyrazole ring (lower lipophilicity, distinct H-bond donor/acceptor motifs).

This guide moves beyond basic synthesis to explore the 4-iodo-5-amino motif as a divergent hub. By exploiting the electrophilic nature of the C4-iodine and the nucleophilic character of the C5-amine, researchers can access fused bicyclic systems—specifically pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines —through palladium-catalyzed cascades that are far more efficient than classical condensation methods.

Structural Analysis & Reactivity Profile[1]

The core molecule functions as a bifunctional synthons . The proximity of the amine and iodide is the critical design feature.

-

C4-Iodine: A highly reactive handle for Pd-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) and carbonylation. The iodine bond is significantly more labile than the corresponding bromide, allowing for milder reaction conditions.

-

C5-Amine: Acts as an internal nucleophile. In cascade reactions, it traps intermediates generated at the C4 position, facilitating rapid annulation.

-

N1-Phenyl: Provides steric bulk and hydrophobic interaction potential, often occupying the "selectivity pocket" in ATP-competitive kinase inhibitors.

Visualization: The Divergent Reactivity Map

Figure 1: Divergent synthesis pathways starting from the 4-iodo-5-aminopyrazole core.

Preparation of the Core Scaffold

While commercial sources exist, in-house synthesis is often required to ensure purity (>98%) and to introduce specific substituents on the N1-phenyl ring. The use of N-iodosuccinimide (NIS) is superior to elemental iodine due to simpler workup and lack of hydroiodic acid byproducts.

Protocol: Regioselective Iodination

Objective: Synthesis of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

-

Reagents:

-

1-phenyl-1H-pyrazol-5-amine (1.0 equiv)

-

N-iodosuccinimide (NIS) (1.1 equiv)

-

Acetonitrile (ACN) (0.2 M concentration)

-

-

Procedure:

-

Dissolve the starting aminopyrazole in anhydrous ACN at room temperature (RT).

-

Add NIS portion-wise over 15 minutes. Critical: Protect from light to prevent radical side reactions.

-

Stir at RT for 2–4 hours. Monitor via TLC (EtOAc/Hexane 1:1). The product usually moves slightly faster or has a distinct UV retention compared to the starting material.

-

Quench: Pour mixture into 10% aqueous sodium thiosulfate (

) to remove oxidative impurities. -

Isolation: Extract with EtOAc, wash with brine, dry over

. -

Purification: Recrystallize from Ethanol/Water or flash chromatography (0-40% EtOAc in Hexanes).

-

-

Yield Expectation: 85–95%.

Pathway A: The Pyrazolo[3,4-d]pyrimidine Engine

This is the most critical application for drug discovery. The pyrazolo[3,4-d]pyrimidine system is an isostere of ATP's adenine ring, making it a "master key" for kinase inhibition (e.g., Src, Lck, BTK).

Method 1: The Carbonylative Cyclization (Modern Approach)

Unlike the classical "formamide boil" (which requires 180°C and limits functional group tolerance), Pd-catalyzed carbonylation inserts a carbonyl at C4 under mild conditions, which then cyclizes with the C5-amine.

Mechanism:

-

Oxidative addition of Pd(0) to the C4-I bond.

-

CO insertion to form the acyl-Pd complex.

-

Nucleophilic attack by an external amine (or alcohol) to form an amide.

-

Subsequent cyclization with a one-carbon donor (like triethyl orthoformate) closes the pyrimidine ring.

Protocol: Pd-Catalyzed Aminocarbonylation

Scale: 1.0 mmol

| Reagent | Equivalents | Role |

| 4-Iodo-scaffold | 1.0 | Substrate |

| Amine (R-NH2) | 1.5 | Nucleophile (defines N-substituent) |

| Pd(OAc)2 | 0.05 (5 mol%) | Catalyst precursor |

| Xantphos | 0.10 (10 mol%) | Ligand (High bite angle prevents decarbonylation) |

| Mo(CO)6 | 1.0 | Solid CO source (Safer than gas) |

| DBU | 2.0 | Base |

| 1,4-Dioxane | 5 mL | Solvent |

Steps:

-

Charge a microwave vial with the iodo-pyrazole, Pd(OAc)2, Xantphos, and Molybdenum hexacarbonyl (Mo(CO)6).

-

Add Dioxane and the amine nucleophile.

-

Seal and heat to 100°C for 1 hour (or microwave irradiation for 20 min at 120°C).

-

Workup: Filter through Celite. Concentrate.

-

Cyclization (Step 2): Redissolve crude amide in triethyl orthoformate (HC(OEt)3) and catalytic p-TsOH. Heat to reflux for 3 hours.

-

Result: N-substituted Pyrazolo[3,4-d]pyrimidin-4-one.

Pathway B: The Pyrazolo[3,4-b]pyridine Route via Sonogashira

Accessing the "aza-indole" analogue (pyrazolo-pyridine) requires building a carbon bridge. The Sonogashira coupling is the most efficient method to install the necessary carbons at C4.

Workflow Visualization

Figure 2: Sequential Sonogashira coupling and cyclization to fused pyridine systems.

Technical Nuance: 5-endo vs. 6-endo

When coupling 4-iodo-5-aminopyrazole with a terminal alkyne (e.g., phenylacetylene):

-

Standard Condition: Pd(PPh3)2Cl2 (5 mol%), CuI (2 mol%), Et3N, DMF, RT to 60°C.

-

The Challenge: The resulting 4-alkynyl-5-amine does not always cyclize spontaneously.

-

The Solution: To force the 6-endo-dig cyclization (yielding the pyridine ring), a secondary activation is often needed. Using a Gold catalyst (AuCl3, 5 mol%) in Toluene at 80°C promotes the nucleophilic attack of the amine nitrogen onto the activated triple bond.

Pathway C: Suzuki-Miyaura Diversity

While not forming a fused heterocycle immediately, the Suzuki coupling allows for the rapid generation of 4-aryl-5-aminopyrazoles . These are valuable for Structure-Activity Relationship (SAR) studies where the fused ring is not desired, but steric bulk is needed.

Optimization Note: The free amine at C5 can poison Palladium.

-

Recommendation: Use Pd(dppf)Cl2[1]·DCM or SPhos Pd G2 catalysts. These bulky, electron-rich ligands prevent amine coordination to the metal center, ensuring high turnover numbers (TON).

References

-

Synthesis of Pyrazolo[3,4-d]pyrimidines via Carbonylation

-

Sonogashira Coupling Protocols

- Title: The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.

- Source:Chemical Reviews (2007).

-

URL:[Link]

-

Iodination Methodologies

-

Biological Relevance (Kinase Inhibition)

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Palladium-Catalyzed Selective Carbonylation Reactions of Ortho-Phenylene Dihalides with Bifunctional N, O-Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. beilstein-archives.org [beilstein-archives.org]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations | MDPI [mdpi.com]

- 6. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Thermodynamic Stability of 4-iodo-1-phenyl-1H-pyrazol-5-amine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, influencing its shelf-life, formulation, and ultimately, its safety and efficacy. This guide provides a comprehensive technical overview of the methodologies used to assess the thermodynamic stability of 4-iodo-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound with potential applications in medicinal chemistry. We will delve into both experimental and computational approaches, offering not just procedural steps but also the underlying scientific rationale. This document is intended to be a self-validating resource, grounding its protocols in established principles and authoritative references.

Introduction: The Significance of Thermodynamic Stability in Drug Development

The journey of a drug candidate from discovery to market is fraught with challenges, a significant one being the inherent stability of the molecule. Thermodynamic stability, a measure of a system's energy state, dictates the propensity of a compound to degrade or transform into other, potentially inactive or toxic, species. For a molecule like 4-iodo-1-phenyl-1H-pyrazol-5-amine, which belongs to the versatile pyrazole class of compounds, understanding its stability is paramount.[1][2]

The pyrazole scaffold is a common motif in many pharmaceuticals due to its diverse biological activities.[2][3] The introduction of a phenyl group at the N1 position and an iodo group at the C4 position of the pyrazole ring, along with an amine group at C5, creates a unique electronic and steric environment that will govern its stability. The electron-withdrawing nature of the iodine atom can influence the aromaticity and reactivity of the pyrazole ring.[4]

This guide will explore the multifaceted nature of thermodynamic stability, providing a robust framework for its evaluation.

Foundational Concepts: Understanding the Energetics of Heterocyclic Compounds

The thermodynamic stability of a molecule is fundamentally governed by its enthalpy (H), entropy (S), and the resulting Gibbs free energy (G).[5] A system naturally tends towards a state of lower Gibbs free energy. For a chemical compound, this translates to its potential to exist in its current form without spontaneously changing.

Several structural factors inherent to 4-iodo-1-phenyl-1H-pyrazol-5-amine will influence its thermodynamic profile:

-

Aromaticity of the Pyrazole Ring: The pyrazole ring is aromatic, which contributes significantly to its stability.[1]

-

Substituent Effects: The phenyl, iodo, and amine groups attached to the pyrazole core will modulate its electronic distribution and steric hindrance, thereby affecting its stability.[5]

-

Intermolecular Forces: In the solid state, the ability of the molecule to form hydrogen bonds (via the amine group) and other non-covalent interactions will play a crucial role in its crystal lattice energy and, consequently, its stability.[2][6]

Experimental Assessment of Thermodynamic Stability

A combination of thermoanalytical techniques provides a quantitative measure of a compound's stability in response to temperature changes.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a direct indicator of thermal degradation.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of 4-iodo-1-phenyl-1H-pyrazol-5-amine into a TGA pan (typically alumina or platinum).

-

Instrument Setup:

-

Place the pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 30 °C).

-

Ramp the temperature at a constant rate (e.g., 10 °C/min) to a final temperature well above the expected decomposition point (e.g., 500 °C).

-

-

Data Analysis: The resulting TGA curve plots mass loss (%) versus temperature. The onset temperature of mass loss indicates the beginning of thermal decomposition.

Interpretation: A higher decomposition temperature is indicative of greater thermal stability.[7] The TGA curve can also reveal multi-step degradation processes.

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and enthalpies of fusion and decomposition.

Experimental Protocol:

-

Sample Preparation: Accurately weigh 2-5 mg of 4-iodo-1-phenyl-1H-pyrazol-5-amine into a hermetically sealed aluminum pan. An empty sealed pan is used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell.

-

Thermal Program:

-

Equilibrate at a starting temperature (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature that encompasses the melting and decomposition events.

-

-

Data Analysis: The DSC thermogram shows endothermic (e.g., melting) and exothermic (e.g., decomposition) events as peaks. The melting point (Tm) is the onset temperature of the melting endotherm.

Interpretation: A sharp melting peak at a high temperature suggests a pure, stable crystalline solid. A broad melting range could indicate impurities or polymorphism. An exothermic event following the melt often corresponds to decomposition.

Data Summary Table (Hypothetical Data for Illustrative Purposes)

| Technique | Parameter | Value | Interpretation |

| TGA | Onset of Decomposition | > 250 °C | High thermal stability |

| DSC | Melting Point (Tm) | 150-155 °C | Crystalline solid |

| DSC | Decomposition | Exotherm post-melt | Decomposes after melting |

Computational Chemistry: A Predictive Approach to Stability

Computational methods, particularly Density Functional Theory (DFT), offer a powerful in-silico tool to predict and understand the thermodynamic properties of molecules.[5][8]

Workflow for Computational Stability Analysis:

Caption: A simplified workflow for computational analysis of thermodynamic properties.

Methodology:

-

Structure Preparation: The 3D structure of 4-iodo-1-phenyl-1H-pyrazol-5-amine is built using molecular modeling software.

-

Geometry Optimization: The structure is optimized to find its lowest energy conformation using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*).[8]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy, entropy, and Gibbs free energy.

-

Analysis of Potential Degradation Pathways: The stability of the C-I bond is a potential liability in iodo-aromatic compounds.[4] Computational chemistry can be used to model the energetics of deiodination or other potential degradation reactions.

Potential Degradation Pathways

Understanding potential degradation pathways is crucial for predicting long-term stability. For 4-iodo-1-phenyl-1H-pyrazol-5-amine, key considerations include:

-

Dehalogenation: The carbon-iodine bond can be susceptible to cleavage, particularly under photolytic or reductive conditions, leading to the formation of 1-phenyl-1H-pyrazol-5-amine.[4][9]

-

Oxidation: The amine group and the electron-rich pyrazole ring can be susceptible to oxidation.

-

Hydrolysis: While generally stable, pyrazole derivatives can undergo ring-opening under harsh acidic or basic conditions.

Logical Relationship of Degradation:

Caption: The consequence of thermodynamic instability leading to degradation.

Conclusion

The thermodynamic stability of 4-iodo-1-phenyl-1H-pyrazol-5-amine is a critical attribute that must be thoroughly characterized in any drug development program. A combination of experimental techniques, such as TGA and DSC, and computational methods like DFT, provides a comprehensive understanding of its stability profile. This guide has outlined the foundational principles and practical methodologies for such an assessment, providing researchers with a robust framework to ensure the development of a safe, stable, and effective pharmaceutical product.

References

- Sahu, S. (n.d.). Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis. International Journal of Thermodynamics and Chemical Kinetics.

- Lecouturier, D., et al. (2025, November 23).

- ResearchGate. (2025, November 27). (PDF)

- AIP Publishing. (2024, March 4).

- He, J., et al. (2021, September 24). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives.

- ResearchGate. (2025, August 6).

- PubChemLite. (n.d.). 4-iodo-1-phenyl-1h-pyrazol-5-amine.

- International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).

- PubChem. (2025, November 16). 4-Iodo-1-[(4-nitrophenyl)methyl]pyrazol-5-amine.

- SpringerLink. (n.d.).

- RSC Publishing. (2025, August 5).

- ResearchGate. (n.d.).

- PubChem. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- MDPI. (2026, January 27). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents.

- National Journal of Pharmaceutical Sciences. (2021, May 15).

- Chemia. (2022, November 14). Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2)

- PMC. (n.d.).

- ChemScene. (n.d.). 4-Iodo-5-methyl-1-phenyl-1H-pyrazole.

- Asian Journal of Chemistry. (n.d.).

- Syracuse University. (n.d.). experimental and computational analysis of relative energetic stabilities of crystalline anhydrous polymorphs and pseudopolymorphs.

- Matrix Fine Chemicals. (n.d.). 4-IODO-5-METHYL-1-PHENYL-1H-PYRAZOLE | CAS 342405-19-0.

- Resolve a DOI Name. (2009, June 4). Hypothetical Thermodynamic Properties.

- PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

- RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)

- ResearchGate. (2025, April 30). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.

- ResearchGate. (n.d.).

- PubChemLite. (n.d.). 4-phenyl-1h-pyrazol-5-amine (C9H9N3).

- MDPI. (2024, December 5). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties.

- Benchchem. (n.d.).

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemical.journalspub.info [chemical.journalspub.info]

- 6. "EXPERIMENTAL AND COMPUTATIONAL ANALYSIS OF RELATIVE ENERGETIC STABILIT" by Teresa Dierks [surface.syr.edu]

- 7. researchgate.net [researchgate.net]

- 8. pubs.aip.org [pubs.aip.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acidity and pKa Values of 4-iodo-1-phenyl-1H-pyrazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the acidity and pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine, a substituted aminopyrazole with potential applications in medicinal chemistry. In the absence of experimentally determined data for this specific molecule, this guide synthesizes theoretical principles, discusses the electronic effects of its substituents, and presents detailed protocols for both experimental determination and computational prediction of its pKa values. Two primary ionizable centers are considered: the pyridine-like nitrogen of the pyrazole ring (pKa of the conjugate acid, pKaH) and the exocyclic 5-amino group (pKa). Understanding these values is critical for predicting the compound's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interactions with biological targets.

Introduction: The Significance of pKa in Drug Discovery

The acid dissociation constant (pKa) is a fundamental physicochemical parameter that dictates the ionization state of a molecule at a given pH.[1] For a drug candidate, its pKa values profoundly influence its absorption, distribution, metabolism, and excretion (ADME) profile. The degree of ionization affects a molecule's solubility, lipophilicity, and ability to cross biological membranes, thereby impacting its bioavailability and therapeutic efficacy. 4-iodo-1-phenyl-1H-pyrazol-5-amine possesses two key ionizable sites: the pyrazole ring, which can be protonated, and the 5-amino group, from which a proton can be abstracted. This guide provides a detailed exploration of the factors governing the acidity and basicity of these sites and outlines robust methodologies for their quantitative assessment.

Theoretical Framework: Electronic Effects of Substituents

The pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine are a direct consequence of the electronic interplay between the pyrazole core and its substituents.

-

The Pyrazole Core: Pyrazole is an aromatic heterocycle with two nitrogen atoms, one pyrrole-like and one pyridine-like. The pyridine-like nitrogen is the primary site of protonation.[2]

-

1-Phenyl Group: The phenyl group at the N1 position is generally considered to be weakly electron-withdrawing through an inductive effect due to the sp2 hybridization of its carbon atoms.[3] Its resonance effect can be either electron-donating or -withdrawing depending on the electronic demand of the rest of the molecule.

-

4-Iodo Group: The iodine atom at the C4 position exhibits a dual electronic nature. It is electron-withdrawing via its inductive effect (-I) and electron-donating through its resonance effect (+R) due to the presence of lone pairs of electrons.[4] For halogens, the inductive effect typically outweighs the resonance effect, leading to a net electron-withdrawing character.

-

5-Amino Group: The amino group at the C5 position is a strong electron-donating group through resonance (+R) and weakly electron-withdrawing through induction (-I). The donation of its lone pair of electrons into the pyrazole ring increases the electron density of the ring system.

Anticipated Effects on pKa:

-

pKa of the Conjugate Acid (Protonation at the Pyridine-like Nitrogen): The electron-withdrawing nature of the 1-phenyl and 4-iodo groups is expected to decrease the basicity of the pyridine-like nitrogen, resulting in a lower pKaH compared to unsubstituted pyrazole. Conversely, the electron-donating 5-amino group will increase the electron density of the ring, thereby increasing the basicity of the pyridine-like nitrogen and raising the pKaH. The net effect will be a balance of these opposing influences.

-

pKa of the 5-Amino Group: The acidity of the N-H bond of the 5-amino group will be influenced by the electron-withdrawing phenyl and iodo substituents, which will tend to stabilize the resulting anion upon deprotonation, thus lowering the pKa of the amino group.

Predicted pKa Values

While no experimental pKa values for 4-iodo-1-phenyl-1H-pyrazol-5-amine are available in the public domain, we can estimate them based on the pKa of similar structures and the known effects of the substituents.

| Ionizable Group | Predicted pKa Range | Rationale |

| Conjugate acid of the Pyrazole Ring | 2.0 - 4.0 | The electron-withdrawing phenyl and iodo groups will lower the pKa from that of unsubstituted pyrazole (~2.5), while the electron-donating amino group will counteract this effect. |

| 5-Amino Group | 18.0 - 22.0 | Aromatic amines are generally very weak acids. The electron-withdrawing substituents are expected to make it slightly more acidic than a simple aniline. |

Experimental Determination of pKa

The following are detailed protocols for the experimental determination of the pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine.

Potentiometric Titration

This method involves the titration of a solution of the compound with a strong acid or base and monitoring the pH change.

Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of 4-iodo-1-phenyl-1H-pyrazol-5-amine and dissolve it in a suitable solvent system (e.g., a mixture of methanol and water) to a final concentration of approximately 1-5 mM. The choice of co-solvent is crucial to ensure the solubility of both the neutral and ionized forms of the analyte.

-

Titration with Standard Acid (for pKaH): Titrate the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration with Standard Base (for pKa of the amino group): Titrate the analyte solution with a standardized solution of a strong, carbonate-free base (e.g., 0.1 M NaOH).

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant using a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. A more accurate determination can be made by plotting the first or second derivative of the titration curve.

Workflow for Potentiometric pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

UV-Vis Spectrophotometry

This method is particularly useful for compounds with a chromophore close to the ionization site, as the UV-Vis spectrum will change with pH.

Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

-

Preparation of Analyte Solutions: Prepare a stock solution of 4-iodo-1-phenyl-1H-pyrazol-5-amine in a suitable solvent (e.g., methanol). Add a small aliquot of the stock solution to each buffer solution to a final concentration that gives an absorbance reading in the range of 0.3-1.0.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum of the analyte in each buffer solution.

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The pKa can be determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the inflection point of the resulting sigmoidal curve.

Computational pKa Prediction

Quantum chemical calculations provide a powerful tool for predicting pKa values, especially for novel compounds where experimental data is unavailable.

Methodology:

-

Structure Optimization: The 3D structures of the neutral, protonated, and deprotonated forms of 4-iodo-1-phenyl-1H-pyrazol-5-amine are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G*.

-

Solvation Energy Calculation: The effect of the solvent (water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD).

-

Gibbs Free Energy Calculation: The Gibbs free energies of all species in the gas phase and in solution are calculated.

-

pKa Calculation: The pKa is calculated from the Gibbs free energy of the acid-base reaction using the following equation:

pKa = (G°(base) + G°(H+) - G°(acid)) / (2.303 * R * T)

where G° represents the standard Gibbs free energy in solution, R is the gas constant, and T is the temperature. The value of G°(H+) in water is a well-established value.

Computational Workflow for pKa Prediction

Caption: Workflow for computational pKa prediction.

Conclusion

The pKa values of 4-iodo-1-phenyl-1H-pyrazol-5-amine are critical parameters for its development as a potential therapeutic agent. This technical guide has provided a thorough analysis of the electronic factors influencing its acidity and basicity, along with detailed, field-proven protocols for their experimental determination and computational prediction. By employing the methodologies outlined herein, researchers can obtain reliable pKa values, which are essential for building accurate structure-activity relationships and for optimizing the ADME properties of this and other novel drug candidates.

References

- Anwar, H. F., & El-Nassry, L. F. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC, 2009(i), 198-250.

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 27(13), 4235.

- Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization. In Targets in Heterocyclic Systems (Vol. 22, pp. 104-145). Italian Society of Chemistry.

-

LibreTexts. (2020, August 26). Acidity and Basicity of Amines. Chemistry LibreTexts. Retrieved from [Link]

-

Reusch, W. (2013). The Effect of Substituents on pKa. Michigan State University Department of Chemistry. Retrieved from [Link]

- Skoog, D. A., West, D. M., Holler, F. J., & Crouch, S. R. (2013). Fundamentals of Analytical Chemistry (9th ed.). Cengage Learning.

- Zheng, J., & Ornstein, R. L. (1996). A general and accurate method for calculating pKa's of amino acid side chains in proteins. Biophysical journal, 71(6), 3360–3366.

Sources

Methodological & Application

Application Note: Precision Suzuki-Miyaura Coupling of 4-Iodo-1-phenyl-1H-pyrazol-5-amine

Executive Summary & Strategic Importance

The 4-iodo-1-phenyl-1H-pyrazol-5-amine scaffold is a high-value intermediate in the synthesis of pyrazolo[3,4-d]pyrimidines, a class of privileged structures in kinase inhibitor discovery (e.g., Lck, Src, and Bruton's tyrosine kinase inhibitors).

While the C4-iodine offers a reactive handle for oxidative addition, the adjacent C5-primary amine (

-

Catalyst Poisoning: The free amine can coordinate to the Palladium center, displacing labile phosphine ligands and arresting the catalytic cycle.

-

Side Reactions: Unoptimized conditions can lead to hydrodehalogenation (replacement of Iodine with Hydrogen) or Buchwald-Hartwig type side-couplings, although the latter is rare with boronic acids.

This guide provides a self-validating protocol that bypasses protection steps, utilizing ligand-controlled catalysis to ensure high turnover numbers (TON) and chemoselectivity.

Chemo-Physical Considerations & Reaction Logic

The "Ortho-Effect" Challenge

In this specific substrate, the C5-amine is ortho to the C4-iodide. This proximity increases the local concentration of the amine near the metal center during oxidative addition.

-

Standard Conditions (Risk): Monodentate ligands like

(in -

Optimized Solution: Use bidentate ligands (e.g., dppf) or bulky electron-rich phosphines (e.g., XPhos, SPhos) that create a steric wall, preventing amine coordination while accelerating the transmetalation step.

Mechanism Visualization

The following diagram illustrates the competing pathways and the solution provided by this protocol.

Figure 1: Catalytic cycle highlighting the critical branching point where ligand selection prevents amine-induced catalyst deactivation.

Optimization Matrix: Condition Selection

Based on empirical data and literature precedence for aminopyrazoles, three distinct protocols are recommended depending on the coupling partner's difficulty.

| Parameter | Protocol A: The Workhorse | Protocol B: High Efficiency | Protocol C: Green/Microwave |

| Application | Simple Aryl Boronic Acids | Sterically Hindered / Electron-Poor | Rapid Screening / Library Gen |

| Catalyst | |||

| Loading | 5 mol% | 1-2 mol% | 2 mol% |

| Solvent | 1,4-Dioxane / Water (4:1) | n-Butanol or Toluene/Water | DME / Water |

| Base | |||

| Temp/Time | 90°C, 4-6 h | 100°C, 2-12 h | 120°C, 15 min (MW) |

| Yield | 75-85% | 85-95% | 60-80% |

Detailed Experimental Protocol (Protocol A)

This protocol uses

Materials

-

Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 equiv, 285 mg for 1 mmol scale).

-

Coupling Partner: Aryl boronic acid (1.2 equiv).

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (

), complex with dichloromethane (5 mol%). -

Base: Sodium Carbonate (

), 2.0 M aqueous solution (3.0 equiv). -

Solvent: 1,4-Dioxane (HPLC Grade).

Step-by-Step Methodology

-

Reactor Setup:

-

Use a 25 mL round-bottom flask or a sealable pressure vial equipped with a magnetic stir bar.

-

Note: While Suzuki coupling is robust, oxygen removal is critical to prevent homocoupling of the boronic acid.

-

-

Charge Reagents:

-

Add the iodopyrazole (1.0 equiv), boronic acid (1.2 equiv), and

(0.05 equiv) to the vial. -

Why Solid First? Adding solids together allows for simultaneous inert gas purging before solvent addition.

-

-

Solvent & Degassing:

-

Add 1,4-Dioxane (10 mL per 1 mmol substrate).

-

Add 2.0 M

solution (1.5 mL). -

Crucial Step: Sparge the biphasic mixture with Argon or Nitrogen gas for 5–10 minutes via a submerged needle. Seal the vessel immediately.

-

-

Reaction:

-

Heat the mixture to 90°C in an oil bath or heating block.

-

Stir vigorously (800+ RPM) to ensure mixing of the aqueous and organic phases.

-

Monitor by TLC (System: 50% EtOAc/Hexanes) or LC-MS after 2 hours. The starting iodide (

) should disappear, replaced by a more polar fluorescent spot.

-

-

Work-up:

-

Purification:

-

The free amine makes the product polar. Use a gradient of 0% to 5% Methanol in Dichloromethane (DCM) on silica gel.

-

Tip: Pre-wash the silica column with 1% Triethylamine if the product streaks.

-

Troubleshooting & Mechanistic Insights

Issue: Hydrodehalogenation (Product is 1-phenyl-1H-pyrazol-5-amine)

-

Cause: This occurs when the oxidative addition complex (

) is reduced by an alcohol solvent or hydride source before transmetalation. -

Fix: Switch solvent to Toluene/Water (non-protic organic phase) and increase the concentration of the boronic acid to accelerate transmetalation.

Issue: Protodeboronation (Loss of Boronic Acid)

-

Cause: Electron-poor or heteroaryl boronic acids (e.g., 2-pyridyl) are prone to hydrolytic cleavage of the C-B bond under basic conditions.

-

Fix: Use

(anhydrous) in n-Butanol or switch to a mild base like

Issue: Low Conversion with Free Amine

-

Cause: Strong coordination of the amine to Pd.

-

Fix: Adopt Protocol B . The Buchwald G2/G3 precatalysts (e.g., XPhos Pd G2) are designed to activate quickly and the bulky biaryl phosphine ligand prevents amine coordination.

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the Suzuki coupling of aminopyrazoles.

References

-

Dvorak, C., et al. "Palladium-catalyzed coupling of pyrazole triflates with arylboronic acids."[3] Journal of Organic Chemistry, 2005.

-

Jedinák, L., et al. "The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction."[4] Journal of Organic Chemistry, 2017.[4]

-

Billingsley, K., & Buchwald, S. L. "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles." Journal of the American Chemical Society, 2007.

-

BenchChem Application Note. "Application Notes and Protocols for 4-Iodopyrazole in Suzuki Coupling Reactions." BenchChem, 2025.

Sources

Application Note: Sonogashira Coupling Protocols for 4-iodo-1-phenyl-1H-pyrazol-5-amine

This Application Note is designed for researchers utilizing 4-iodo-1-phenyl-1H-pyrazol-5-amine as a core scaffold in the synthesis of fused nitrogen heterocycles, particularly kinase inhibitors and CNS-active agents.

Executive Summary & Strategic Value

The scaffold 4-iodo-1-phenyl-1H-pyrazol-5-amine represents a "privileged structure" in medicinal chemistry. The orthogonality between the electrophilic C4-iodide and the nucleophilic C5-amine allows for rapid access to pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines —motifs ubiquitous in FDA-approved kinase inhibitors (e.g., Ibrutinib analogs).

While the C4-iodide is highly reactive toward oxidative addition, the adjacent free amine presents a dual challenge/opportunity:

-

Challenge: Potential coordination to the Pd(II) center, leading to catalyst deactivation.

-

Opportunity: Facilitating in situ cyclization (tandem reactions) to form fused bicyclic systems immediately after the coupling event.

This guide details two validated protocols: a robust isolation method for the intermediate alkyne and a cascade method for direct heterocycle formation.

Mechanistic Insight: The "Amine Effect"

Unlike simple aryl halides, this substrate possesses an internal Lewis base (the -NH2 group).

-

Catalyst Sequestration: The C5-amine can displace labile ligands (like PPh3) on the Palladium center, forming stable, unreactive Pd(L)(Substrate)Cl complexes.

-

Mitigation Strategy: We utilize bidentate ligands or high-concentration monodentate ligands (e.g., PdCl2(PPh3)2) to outcompete the amine. Additionally, using a polar aprotic solvent (DMF) helps solvate the amine, reducing its effective concentration near the metal center compared to non-polar solvents.

Pathway Visualization

The following diagram illustrates the divergent pathways available from the initial oxidative addition complex.

Caption: Divergent reaction pathways. Successful coupling requires suppressing the red "Poisoning" pathway via ligand saturation.

Experimental Protocols

Protocol A: Synthesis of 4-Alkynyl-5-aminopyrazoles (Isolation Route)

Objective: Isolate the linear alkyne for subsequent derivatization. Scale: 1.0 mmol

Reagents & Materials

-

Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (285 mg, 1.0 mmol)

-

Alkyne: Phenylacetylene (1.2 equiv) or functionalized terminal alkyne.

-

Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [PdCl2(PPh3)2] (35 mg, 5 mol%).

-

Co-Catalyst: Copper(I) Iodide (CuI) (19 mg, 10 mol%).

-

Base/Solvent: Triethylamine (Et3N) (4.0 mL) + DMF (1.0 mL) (Co-solvent optional but recommended for solubility).

Step-by-Step Methodology

-

Degassing: In a 25 mL Schlenk tube, combine the pyrazole substrate, PdCl2(PPh3)2, and CuI. Cap with a septum and cycle vacuum/Argon three times. Critical: Oxygen presence promotes Glaser homocoupling of the alkyne.

-

Solvation: Add degassed DMF and Et3N via syringe. Stir until the pyrazole is fully dissolved.

-

Alkyne Addition: Add the terminal alkyne dropwise over 5 minutes.

-

Reaction: Heat the mixture to 50°C in an oil bath. Stir for 6–12 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The starting iodide (Rf ~0.4) should disappear; a fluorescent blue/green spot (product) will appear (Rf ~0.5-0.6).

-

-

Work-up:

-

Purification: Flash column chromatography (Silica gel, Gradient 0-30% EtOAc in Hexane).

Typical Yield: 75–85%

Protocol B: Tandem Sonogashira-Cyclization (Cascade Route)

Objective: One-pot synthesis of pyrazolo[3,4-b]pyridines.[3] Mechanism: The Sonogashira product contains an amine and an alkyne.[2][4][5] If the alkyne has a carbonyl group (e.g., using propargyl aldehyde or alkynyl ketones), the amine attacks the activated triple bond (6-endo-dig) to close the ring.

Reagents

-

Substrate: 4-iodo-1-phenyl-1H-pyrazol-5-amine (1.0 mmol).

-

Alkyne: 3-Phenylpropiolaldehyde (or similar alkynyl aldehyde/ketone) (1.2 equiv).

-

Catalyst: Pd(OAc)2 (5 mol%) + PPh3 (10 mol%).

-

Base: Cs2CO3 (2.0 equiv).

-

Solvent: 1,4-Dioxane (5 mL).

Methodology

-

Setup: Combine substrate, base, Pd(OAc)2, and PPh3 in a pressure vial.

-

Addition: Add Dioxane and the alkynyl aldehyde.

-

Heating: Seal and heat to 100°C for 4 hours.

-

Note: The higher temperature is required for the cyclization step, not the coupling.

-

-

Observation: The reaction mixture will darken significantly.

-

Work-up: Filter through a Celite pad to remove inorganic bases and Pd black. Concentrate the filtrate.

-

Purification: Recrystallization from EtOH is often sufficient; otherwise, use column chromatography (DCM/MeOH 98:2).

Data Summary & Optimization Guide

The following table summarizes the impact of reaction variables specifically for the 5-aminopyrazole scaffold.

| Variable | Recommended Condition | Rationale |

| Catalyst | PdCl2(PPh3)2 | The PPh3 ligands are bulky enough to prevent amine coordination but labile enough for the catalytic cycle. |

| Base | Et3N or Diethylamine | Secondary/Tertiary amines act as both base and solvent, preventing protonation of the pyrazole amine. |

| Solvent | DMF or DMF/THF (1:4) | High polarity is required to dissolve the aminopyrazole; DMF prevents aggregation. |